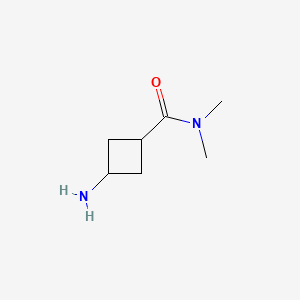

cis-3-Amino-N,N-dimethylcyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N,N-dimethylcyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)5-3-6(8)4-5/h5-6H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONIESYKKCIPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, a key building block in modern medicinal chemistry. Recognizing the importance of a deep understanding of a molecule's properties for its successful application, this document moves beyond a simple data sheet to offer insights into the causality behind its behavior and the methodologies for its characterization.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property. This compound, in particular, presents a versatile platform with its primary amine and tertiary amide functionalities, opening avenues for diverse chemical modifications and applications as a fragment in the design of novel therapeutics. Understanding its fundamental physicochemical properties is the critical first step in harnessing its full potential.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below. The molecular formula and weight are fundamental for all stoichiometric calculations, while the CAS number provides a unique identifier for this specific chemical entity.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 1268521-02-3 | [1] |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | - |

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 242.5 ± 19.0 °C at 760 mmHg | Influences purification methods like distillation and stability at elevated temperatures. |

| Melting Point | Not readily predictable | Critical for determining purity and for solid-state formulation. |

| pKa (Basic) | ~9.5 (Amine) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP | -1.08 | A measure of lipophilicity, which is a key determinant of cell membrane permeability and overall ADME properties. |

| Solubility | High in polar protic solvents (e.g., water, methanol) | Essential for designing appropriate reaction conditions, formulations, and biological assays. |

Disclaimer: The boiling point, pKa, LogP, and solubility data presented are computationally predicted and should be used as a guide for experimental planning. Experimental verification is strongly recommended.

Synthesis and Purification: A Plausible Approach

While a specific, published synthesis for this compound is not widely available, a logical and efficient synthetic route can be proposed based on established methodologies for analogous cyclobutane derivatives.

Proposed Synthetic Workflow

The following workflow outlines a plausible multi-step synthesis, starting from a commercially available cyclobutane precursor.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid

-

Dissolve cis-3-aminocyclobutanecarboxylic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold aqueous solution of citric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-cis-3-aminocyclobutanecarboxylic acid.

Causality: The Boc protecting group is essential to prevent the primary amine from interfering with the subsequent amide coupling reaction.

Step 2: Amide Coupling with Dimethylamine

-

Dissolve Boc-cis-3-aminocyclobutanecarboxylic acid in dichloromethane (DCM).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of dimethylamine in tetrahydrofuran (THF).

-

Continue stirring at room temperature overnight.

-

Wash the reaction mixture sequentially with aqueous sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude Boc-protected amide.

Causality: EDC/HOBt is a standard and efficient coupling system for forming amide bonds with minimal side reactions.

Step 3: Boc Deprotection

-

Dissolve the crude Boc-protected amide in DCM.

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry, filter, and concentrate the organic layers to yield the final product, this compound.

Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group.

Purification and Validation

Purification of the final compound is typically achieved through column chromatography on silica gel. The purity and identity of the product must be confirmed by a suite of analytical techniques as described in the following section.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the quality and identity of any synthesized compound. The following techniques are standard for the structural elucidation and purity assessment of this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutane ring protons, the N,N-dimethyl protons, and the amine protons. The cis stereochemistry will influence the coupling constants between the cyclobutane protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the carbonyl carbon of the amide, the carbons of the cyclobutane ring, and the methyl carbons of the dimethylamino group.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretch (amine): A broad signal in the region of 3300-3500 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.

-

C-H stretch (alkane): Signals in the 2850-3000 cm⁻¹ region.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing the purity of column chromatography fractions.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile containing a modifier like TFA is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze for volatile impurities and confirm the molecular weight.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical validation of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound is a molecule of significant interest in contemporary drug discovery. This guide has provided a detailed overview of its core physicochemical characteristics, both known and predicted, and has outlined plausible and robust methodologies for its synthesis and analytical characterization. By understanding these fundamental properties and experimental considerations, researchers can confidently and effectively utilize this versatile building block in the design and development of the next generation of therapeutics.

References

-

ChemWhat. (1s,3s)-3-aMino-N,N-diMethylcyclobutane-1-carboxaMide CAS#: 1268521-02-3. [Link]

-

ChemicalBridge. This compound. [Link]

-

PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]

-

ChemSrc. 1-Amino-N,N-dimethylcyclobutanecarboxamide. [Link]

Sources

cis-3-Amino-N,N-dimethylcyclobutanecarboxamide molecular structure

An In-depth Technical Guide to the Molecular Structure of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensionally defined structure offers a compelling alternative to more traditional, flexible alkyl chains or planar aromatic rings. By presenting functional groups in precise spatial orientations, cyclobutane derivatives can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides a comprehensive technical analysis of a specific, functionally rich example: this compound.

We will dissect the foundational principles governing its three-dimensional architecture, from the intrinsic conformational dynamics of the cyclobutane core to the critical influence of its cis-oriented substituents. This document moves beyond a simple description of the molecule to explain the causality behind its structural features and detail the multi-pronged experimental and computational workflows required for its definitive elucidation.

The Cyclobutane Core: A Framework of Controlled Tension

The conformational landscape of any cyclobutane derivative is dictated by a delicate balance between two opposing forces: angle strain and torsional strain.

-

Angle Strain: A hypothetical planar cyclobutane would possess C-C-C bond angles of 90°. This is a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.

-

Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbons would be fully eclipsed, resulting in maximum repulsive torsional strain.

To alleviate the energetically unfavorable torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[1] This bending of the ring increases angle strain slightly (bond angles decrease to ~88°) but provides a more significant energetic reward by staggering the C-H bonds. The degree of this deviation from planarity is defined by a puckering angle, which for unsubstituted cyclobutane is approximately 25-35°.[1] The ring is not static; it undergoes rapid inversion ("ring-flipping") between two equivalent puckered states through a higher-energy planar transition state.

Caption: Balancing angle and torsional strain in cyclobutane.

Stereochemical Landscape: The Influence of Substituents

The introduction of the amino and N,N-dimethylcarboxamide groups in a cis relationship profoundly influences the ring's conformational preference. In a 1,3-disubstituted cyclobutane, the substituents can be positioned either axially (pointing up or down, perpendicular to the ring's approximate plane) or equatorially (pointing outwards from the ring's perimeter).

For the cis isomer, two primary conformations are possible through ring-flipping:

-

Diequatorial (e,e): Both the amino and carboxamide groups occupy equatorial positions.

-

Diaxial (a,a): Both groups occupy axial positions.

Energetically, the diequatorial conformation is overwhelmingly favored. Placing bulky substituents in axial positions introduces significant 1,3-diaxial steric interactions, which are highly destabilizing. By adopting a diequatorial arrangement, the functional groups are positioned to minimize steric clash, defining a dominant, low-energy ground state for the molecule. This predictable conformational preference is a key attribute exploited in drug design, as it ensures a well-defined spatial vector for the crucial pharmacophoric elements.[2]

Caption: Conformational equilibrium of the cis-isomer.

Structural Elucidation: A Multi-Technique Workflow

Confirming the precise molecular structure of this compound requires a synergistic application of synthesis, spectroscopy, and diffraction methods.

Synthesis and Purification Protocol

A robust synthesis is the prerequisite for all further analysis. The following outlines a plausible, field-proven methodology.

Objective: To synthesize and purify this compound.

Methodology:

-

Step 1: Amide Coupling.

-

To a solution of cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Cool the mixture to 0 °C.

-

Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq) and stir for 10 minutes.

-

Add dimethylamine hydrochloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 16 hours.

-

Causality: BOP is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by dimethylamine, ensuring high conversion under mild conditions. DIPEA acts as a non-nucleophilic base to neutralize HCl generated in situ.

-

-

Step 2: Work-up and Extraction.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

Purify the crude product via column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM.

-

Self-Validation: Fractions are monitored by thin-layer chromatography (TLC) to ensure separation from starting materials and byproducts.

-

-

Step 4: Final Characterization.

-

Combine pure fractions, concentrate, and dry under high vacuum to yield the final product.

-

Confirm identity and purity using NMR, IR, and high-resolution mass spectrometry (HRMS).

-

Spectroscopic and Physicochemical Characterization

Spectroscopic data provides the first fingerprint of the molecular structure, confirming the presence of key functional groups and providing insights into the molecular symmetry.

| Property / Technique | Predicted Observation for this compound |

| Molecular Formula | C₇H₁₄N₂O[3] |

| Molecular Weight | 142.19 g/mol [4] |

| ¹H NMR | Signals corresponding to N-CH₃ (singlet, ~2.9-3.1 ppm), cyclobutane ring protons (multiplets, ~1.8-2.8 ppm), and amine protons (broad singlet). The cis symmetry simplifies the spectrum of the ring protons compared to a trans isomer. |

| ¹³C NMR | Expect 5 unique carbon signals due to the molecule's Cₛ symmetry plane: C=O (amide, ~170-175 ppm), two distinct cyclobutane CH carbons, one cyclobutane CH₂ carbon, and the N(CH₃)₂ carbons (equivalent, ~35-40 ppm).[5][6] |

| IR Spectroscopy (cm⁻¹) | N-H stretch (primary amine, ~3300-3400), C-H stretch (~2850-3000), C=O stretch (tertiary amide, strong, ~1630-1650), N-H bend (~1600). |

| Mass Spectrometry (HRMS) | [M+H]⁺ ion observed at m/z 143.1184, confirming the elemental composition. |

Definitive 3D Geometry: Crystallography and Computation

While spectroscopy confirms connectivity, definitive proof of the three-dimensional structure, including the ring pucker and substituent orientation, requires higher-order techniques.

Single-Crystal X-ray Diffraction

This is the gold-standard method for unambiguously determining the solid-state structure of a crystalline compound.[7][8] By successfully growing a single crystal and analyzing its diffraction pattern, one can obtain precise atomic coordinates.

Key Data Obtained:

-

Confirmation of Stereochemistry: Provides unequivocal proof of the cis relationship between the substituents.

-

Ring Conformation: Yields the exact puckering angle and torsion angles of the cyclobutane ring.[9]

-

Bond Lengths and Angles: Provides high-precision measurements for all bonds, which can reveal effects of ring strain.[9]

-

Intermolecular Interactions: Elucidates hydrogen bonding and other non-covalent interactions in the crystal lattice.

| Structural Parameter | Typical Literature Value for Substituted Cyclobutanes |

| C-C Bond Length (pm) | 155 - 158 pm[9] |

| C-C-C Bond Angle (°) | ~88° (puckered) |

| Puckering Angle (°) | 20 - 40° |

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the molecule's behavior in the gas phase or in solution.[2][10]

Workflow:

-

Conformational Search: Build both the diequatorial and diaxial conformers in silico.

-

Geometry Optimization: Perform energy minimization calculations to find the lowest energy structure for each conformer.

-

Energy Calculation: Compute the relative electronic energies to quantify the stability difference. This will confirm the strong preference for the diequatorial form.

-

Property Prediction: Calculate theoretical NMR shifts, vibrational frequencies (IR), and other properties to compare with and validate experimental results.

Caption: A synergistic workflow for structural determination.

Conclusion: A Precisely Defined Scaffold for Drug Discovery

The molecular structure of this compound is defined by a puckered four-membered ring where the substituents strongly prefer a diequatorial orientation to minimize steric hindrance. This conformational rigidity is its most valuable asset in medicinal chemistry. It serves as a compact, sp³-rich scaffold that projects its amino and amide functional groups into well-defined vectors in three-dimensional space. Understanding this structure, through the integrated application of synthesis, spectroscopy, crystallography, and computation, is paramount for its rational deployment in fragment-based screening, lead optimization, and the design of next-generation therapeutics with enhanced potency and specificity.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][11]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][2]

-

Corzana, F., Busto, J. H., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][10]

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link][7]

-

Mehta, G., Krishna Reddy, S. H., & Pattabhi, V. (1993). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. Journal of the Chemical Society, Chemical Communications, (5), 443-445. [Link][8]

-

Salazar, K. V., Isert, J. E., Moon, N., Grubbs, G. S., II, Zhou, Z., Kukolich, S. G., Carrillo, M. J., Fatehi, S., & Lin, W. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link][12]

-

ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link][9]

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link][13]

-

ResearchGate. (2025). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Link][14]

-

Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol. [15]

-

ChemComplete. (2019, July 20). Solving Structures with MS, IR and NMR Lecture Course: Lesson 7 - Carbon 13 Analysis. YouTube. [Link][5]

-

ChemSrc. (2024, February 1). 1-Amino-N,N-dimethylcyclobutanecarboxamide. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound,1268521-02-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. CAS#:1508823-36-6 | 1-Amino-N,N-dimethylcyclobutanecarboxamide | Chemsrc [chemsrc.com]

- 5. youtube.com [youtube.com]

- 6. Molecular symmetry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

Spectroscopic Characterization of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: A Predictive Technical Guide

For inquiries into the analytical characterization of novel pharmaceutical intermediates, this guide provides a detailed predictive analysis of the spectroscopic data for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its spectral properties is crucial for its identification and quality control. In the absence of publicly available experimental spectra, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique strained cyclobutane ring with a cis-relationship between the amino and N,N-dimethylcarboxamide substituents. This stereochemistry significantly influences the magnetic environments of the ring protons and carbons, which is a key focus of the NMR analysis. The presence of amine and amide functional groups will dominate the IR spectrum with characteristic vibrational modes. The mass spectrum is predicted to show a distinct molecular ion peak and fragmentation pattern reflective of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| CH-CO | 2.8 - 3.2 | Quintet | 1H |

| CH-NH₂ | 3.4 - 3.8 | Quintet | 1H |

| CH₂ (cis to substituents) | 2.2 - 2.5 | Multiplet | 2H |

| CH₂ (trans to substituents) | 1.8 - 2.1 | Multiplet | 2H |

| N(CH₃)₂ | 2.9 (approx.) | Singlet | 6H |

| NH₂ | 1.5 - 2.5 (broad) | Singlet (broad) | 2H |

Expert Insights: The puckered nature of the cyclobutane ring leads to diastereotopic methylene protons, which are expected to exhibit complex splitting patterns. The protons on the carbons bearing the substituents (CH-CO and CH-NH₂) are anticipated to appear as quintets due to coupling with the adjacent methylene protons. The chemical shift of the N,N-dimethyl protons will be a sharp singlet, while the amine protons are expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 172 - 176 |

| CH-NH₂ | 48 - 52 |

| CH-CO | 40 - 45 |

| N(CH₃)₂ | 35 - 38 (two signals possible) |

| CH₂ | 25 - 30 |

Expert Insights: The carbonyl carbon of the amide will be the most downfield signal. The two methyl groups of the N,N-dimethylamide may be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two distinct signals. The carbons of the cyclobutane ring are expected in the aliphatic region, with the carbons attached to the nitrogen and carbonyl group being more downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Expert Insights: The primary amine will show two characteristic N-H stretching bands. The most intense band in the spectrum is expected to be the C=O stretch of the tertiary amide. The "fingerprint" region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various C-C and C-N stretching and bending vibrations, which would be unique to this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - NH₃]⁺ |

| 97 | [M - CON(CH₃)₂]⁺ |

| 72 | [CON(CH₃)₂]⁺ |

| 44 | [CH₃CHNCH₃]⁺ |

Expert Insights: The molecular ion peak is expected at m/z 142. A prominent fragment is anticipated at m/z 72, corresponding to the stable N,N-dimethylcarbamoyl cation. Another significant fragmentation pathway would involve the loss of the amino group. The fragmentation of the cyclobutane ring can also lead to various smaller fragments.

Proposed Fragmentation Pathway

An In-depth Technical Guide to the Synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide

Introduction

cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is a substituted cyclobutane derivative that holds significant interest for researchers in medicinal chemistry and drug development. The rigid cyclobutane scaffold allows for the precise spatial arrangement of functional groups, making it a valuable building block for creating structurally constrained analogues of bioactive molecules. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, offering field-proven insights and detailed protocols for its preparation.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests several potential strategies. The key challenges in the synthesis are the stereoselective formation of the cis-1,3-disubstituted cyclobutane ring and the efficient introduction of the N,N-dimethylcarboxamide and amino functionalities. Two primary convergent pathways are proposed, starting from commercially available or readily accessible precursors.

Pathway 1 commences with a 3-substituted cyclobutanone and leverages a stereoselective reduction to establish the cis relationship between the substituents. Subsequent functional group interconversions lead to the target molecule.

Pathway 2 starts from a cyclobutane-1,3-dicarboxylic acid derivative, where the stereochemistry is controlled early on, followed by the selective modification of the two carboxyl groups.

Pathway 1: Stereoselective Reduction of a 3-Oxocyclobutanecarboxamide Intermediate

This pathway offers a robust and well-precedented approach to establishing the desired cis-stereochemistry. The core of this strategy lies in the highly selective reduction of a 3-oxocyclobutanecarboxamide intermediate.

Synthesis of the Key Intermediate: N,N-Dimethyl-3-oxocyclobutanecarboxamide

The synthesis begins with the preparation of 3-oxocyclobutanecarboxylic acid. A known method involves a three-step reaction starting from acetone, bromine, and malononitrile[1]. The resulting 3-oxocyclobutanecarboxylic acid can then be converted to the corresponding N,N-dimethylamide.

The direct amidation of carboxylic acids is a widely researched area, with numerous modern protocols that avoid harsh reagents[2][3]. A common and effective method involves the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Stereoselective Reduction to form cis-3-Hydroxy-N,N-dimethylcyclobutanecarboxamide

The pivotal step in this pathway is the stereoselective reduction of the ketone. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a strong preference for the formation of the cis-alcohol, with selectivities often exceeding 90%[4]. This high diastereoselectivity is attributed to torsional strain, which favors the hydride attacking from the face opposite to the substituent at the 1-position (the anti-facial approach), consistent with the Felkin-Anh model[4]. The selectivity can be further improved by using bulkier reducing agents and optimizing reaction conditions such as temperature and solvent polarity[4].

Conversion of the Hydroxyl Group to the Amino Group

With the cis-3-hydroxy intermediate in hand, the next step is the conversion of the hydroxyl group to a primary amine with retention of stereochemistry. A reliable method to achieve this is the Mitsunobu reaction. The alcohol can be reacted with a nitrogen source, such as diphenylphosphoryl azide (DPPA) or phthalimide, under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate). Subsequent reduction of the resulting azide or phthalimide yields the desired primary amine. For example, the reduction of an azide is cleanly accomplished with hydrogen gas and a palladium catalyst or with triphenylphosphine followed by water (Staudinger reduction).

Final N,N-Dimethylation

The final step is the N,N-dimethylation of the primary amine. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through Eschweiler-Clarke methylation using formaldehyde and formic acid. More modern and efficient methods may employ ruthenium nanoparticle catalysts with formaldehyde as the carbon source[5].

Visualizing Pathway 1

Caption: Synthetic scheme for Pathway 1.

Pathway 2: From cis-Cyclobutane-1,3-dicarboxylic Acid

This alternative pathway begins with a commercially available or synthetically accessible cis-cyclobutane-1,3-dicarboxylic acid derivative, thereby securing the desired stereochemistry from the outset.

Selective Mono-amidation

The primary challenge in this route is the selective functionalization of one of the two carboxylic acid groups. This can be achieved by first converting the diacid to a cyclic anhydride. The anhydride can then be opened with dimethylamine to afford a mono-amide, mono-acid intermediate.

Curtius Rearrangement for Amine Introduction

The remaining carboxylic acid can be converted to a primary amine via a Curtius rearrangement. This classic transformation involves the conversion of the carboxylic acid to an acyl azide, typically via its corresponding acid chloride or by using a reagent like DPPA. Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed under acidic or basic conditions to yield the primary amine.

Final N,N-Dimethylation

As in Pathway 1, the final step involves the N,N-dimethylation of the resulting primary amine using standard procedures as described previously.

Visualizing Pathway 2

Caption: Synthetic scheme for Pathway 2.

Experimental Protocols

Protocol 1: Stereoselective Reduction of N,N-Dimethyl-3-oxocyclobutanecarboxamide

-

To a solution of N,N-dimethyl-3-oxocyclobutanecarboxamide (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of acetone.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford cis-3-hydroxy-N,N-dimethylcyclobutanecarboxamide.

Protocol 2: Mitsunobu Reaction for Azide Formation

-

To a solution of cis-3-hydroxy-N,N-dimethylcyclobutanecarboxamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield cis-3-azido-N,N-dimethylcyclobutanecarboxamide.

Protocol 3: N,N-Dimethylation of this compound

-

To a solution of this compound (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 2.5 eq).

-

Add palladium on carbon (10 wt. %, 0.1 eq).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-18 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| N,N-Dimethyl-3-oxocyclobutanecarboxamide | C7H11NO2 | 141.17 | ¹H NMR, ¹³C NMR, IR (C=O stretch ~1780 cm⁻¹) |

| cis-3-Hydroxy-N,N-dimethylcyclobutanecarboxamide | C7H13NO2 | 143.18 | ¹H NMR (distinct coupling constants for cis isomer), ¹³C NMR, IR (O-H stretch ~3400 cm⁻¹) |

| cis-3-Azido-N,N-dimethylcyclobutanecarboxamide | C7H12N4O | 168.19 | ¹H NMR, ¹³C NMR, IR (azide stretch ~2100 cm⁻¹) |

| This compound | C7H14N2O | 142.20 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Conclusion

The synthesis of this compound can be effectively achieved through at least two viable synthetic pathways. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Pathway 1, featuring a stereoselective reduction, offers a highly controlled method for establishing the crucial cis stereochemistry. Pathway 2 provides an alternative approach where the stereochemistry is set from the beginning. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and related valuable building blocks for drug discovery and development.

References

-

Werner, N. W., & Casanova, Jr., J. (n.d.). CYCLOBUTYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. (2020). Journal of Organic Chemistry. Retrieved from [Link]

-

Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. Retrieved from [Link]

-

Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

-

A Photochemical Route to 3- and 4‑Hydroxy Derivatives of 2‑Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. (2017). Figshare. Retrieved from [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.

-

N-methylation of the c3' amide of taxanes: synthesis of N-methyltaxol C and N-methylpaclitaxel. (2008). Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigational Biological Activity of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide

Foreword: Unveiling the Potential of a Novel Cyclobutane Derivative

The cyclobutane motif, a four-membered carbocycle, imparts significant conformational rigidity, a property increasingly exploited in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of therapeutic agents.[1] The compound cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, while not extensively characterized in publicly available literature, possesses structural features suggestive of interaction with key neurological targets. This guide presents a comprehensive, albeit speculative, framework for investigating its biological activity, drawing upon established knowledge of structurally related cyclobutane derivatives that have shown promise as modulators of critical signaling pathways. Our analysis of the existing literature on analogous compounds indicates two primary, plausible biological targets: Neurokinin (NK) receptors and N-methyl-D-aspartate (NMDA) receptors .[2][3][4] This document will, therefore, serve as a detailed roadmap for researchers and drug development professionals to explore these potential activities through a structured, evidence-based approach.

Part 1: The Cyclobutane Scaffold - A Privileged Motif in Neuroscience Drug Discovery

The constrained nature of the cyclobutane ring reduces the entropic penalty upon binding to a biological target, often leading to higher affinity.[1] This "conformational restriction" allows for the precise orientation of pharmacophoric groups, enhancing target engagement.[1] Several novel cyclobutane derivatives have been synthesized and evaluated as potent and selective antagonists for both neurokinin and NMDA receptors, highlighting the therapeutic potential of this chemical scaffold in addressing a range of neurological and psychiatric disorders.[2][3][4]

Part 2: Hypothesized Biological Target 1 - Neurokinin-1 (NK1) Receptor Antagonism

Rationale and Mechanistic Overview

A series of novel cyclobutane derivatives have been identified as potent and selective neurokinin-1 (NK1) receptor antagonists.[2][3] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Antagonism of the NK1 receptor has been a key strategy in the development of antiemetic and antidepressant medications.[5] Given the structural similarities, it is plausible that this compound could exhibit antagonist activity at the NK1 receptor.

Proposed Signaling Pathway of NK1 Receptor Antagonism

Upon binding of Substance P, the NK1 receptor activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses. A competitive antagonist like the subject compound would prevent Substance P from binding, thereby inhibiting this signaling cascade.

Caption: Hypothesized NK1 Receptor Antagonism Workflow.

Experimental Protocols for Assessing NK1 Receptor Activity

This assay determines the affinity of the test compound for the NK1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Radioligand: Use a high-affinity radiolabeled NK1 receptor antagonist, such as [³H]-Substance P or a non-peptide antagonist like [³H]-Aprepitant.

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Non-specific Binding: Include wells with an excess of a known non-radiolabeled NK1 receptor antagonist (e.g., Aprepitant) to determine non-specific binding.

-

Separation: After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of the test compound using non-linear regression analysis.

This assay measures the ability of the test compound to inhibit Substance P-induced intracellular calcium release.

Protocol:

-

Cell Culture: Culture a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Stimulate the cells with a known concentration of Substance P.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the calcium response against the compound concentration.

Data Presentation

| Assay | Parameter | Expected Outcome for an Active Antagonist |

| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range |

| Calcium Mobilization | IC50 (nM) | Low nanomolar to micromolar range |

Part 3: Hypothesized Biological Target 2 - NMDA Receptor Antagonism

Rationale and Mechanistic Overview

Several 1-aminocyclobutanecarboxylic acid derivatives have demonstrated potent and selective antagonist activity at NMDA receptors.[4] NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[6] The structural features of this compound, particularly the amino and carboxamide groups on a cyclobutane scaffold, suggest a potential interaction with the NMDA receptor complex.

Proposed Signaling Pathway of NMDA Receptor Antagonism

NMDA receptors require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon binding and concurrent membrane depolarization, the channel opens, allowing the influx of Ca2+ and Na+ ions. This influx triggers a cascade of intracellular signaling events. A non-competitive antagonist might bind within the ion channel pore, physically blocking ion flow, while a competitive antagonist would compete with glutamate or the co-agonist for their binding sites.

Caption: Hypothesized NMDA Receptor Antagonism Workflow.

Experimental Protocols for Assessing NMDA Receptor Activity

This assay is used to identify non-competitive antagonists that bind to the ion channel pore of the NMDA receptor.

Protocol:

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-acetate, pH 7.4).

-

Radioligand: Use [³H]-MK-801, a high-affinity non-competitive NMDA receptor antagonist.

-

Incubation: In a 96-well plate, incubate the synaptic membranes with [³H]-MK-801 in the presence of saturating concentrations of glutamate and glycine, and varying concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of an excess of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP).

-

Separation and Quantification: Separate bound and free radioligand by filtration and quantify radioactivity as described for the NK1 receptor binding assay.

-

Data Analysis: Calculate the specific binding and determine the Ki of the test compound.

This assay directly measures the effect of the compound on NMDA receptor-mediated currents in Xenopus oocytes.

Protocol:

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

-

Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with a solution containing varying concentrations of this compound.

-

Agonist Application: Apply a solution containing glutamate and glycine to elicit an inward current mediated by the NMDA receptors.

-

Current Measurement: Measure the peak amplitude of the inward current in the presence and absence of the test compound.

-

Data Analysis: Determine the IC50 value for the inhibition of the NMDA receptor-mediated current.

Data Presentation

| Assay | Parameter | Expected Outcome for an Active Antagonist |

| [³H]-MK-801 Binding | Ki (nM) | Low nanomolar to micromolar range |

| Electrophysiology | IC50 (µM) | Micromolar to high nanomolar range |

Part 4: Synthesis and Characterization

While the primary focus of this guide is on the biological evaluation, a robust investigation necessitates a well-defined synthetic route and thorough characterization of the target compound. A plausible synthetic approach could involve the appropriate functionalization of a cyclobutane precursor, followed by amidation.

Caption: Generalized Synthetic and Analytical Workflow.

Part 5: Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the initial investigation of the biological activity of this compound. Based on the established pharmacology of related cyclobutane-containing molecules, we have prioritized the NK1 and NMDA receptors as the most probable biological targets. The detailed experimental protocols provided herein offer a clear path forward for researchers to elucidate the pharmacological profile of this novel compound. Positive findings from these initial screens would warrant further investigation, including selectivity profiling against other receptors and in vivo studies to assess its therapeutic potential in relevant disease models. The unique structural attributes of the cyclobutane scaffold continue to make it an attractive starting point for the discovery of new medicines.

References

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Retrieved from [Link]

-

PubMed. (2006). Cyclobutane derivatives as potent NK>1> selective antagonists. Retrieved from [Link]

-

PMC. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

-

PubMed. (n.d.). Cyclobutane derivatives as potent NK1 selective antagonists. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2006). Cyclobutane Derivatives as Potent NK1 Selective Antagonists. Retrieved from [Link]

-

PubMed. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Retrieved from [Link]

-

Semantic Scholar. (2006). Cyclobutane derivatives as potent NK1 selective antagonists. Retrieved from [Link]

-

ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

-

Reddit. (n.d.). Finding New NMDA Antagonist Scaffolds With a Pharmacophore Model. Retrieved from [Link]

-

PubMed. (n.d.). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]

-

PMC. (n.d.). GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System. Retrieved from [Link]

-

MDPI. (n.d.). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

-

PubMed. (2025). Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. Retrieved from [Link]

-

PubMed. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[7]annulen-7-amine Scaffold. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchwith.stevens.edu [researchwith.stevens.edu]

- 3. Cyclobutane derivatives as potent NK1 selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]

- 6. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Untapped Promise of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with favorable pharmacological profiles is a perpetual endeavor. Small-molecule carbocycles, particularly strained ring systems, have garnered increasing attention for their ability to confer unique three-dimensional structures and desirable physicochemical properties to drug candidates.[1][2][3] Among these, the cyclobutane motif stands out as a versatile and underutilized scaffold that can enhance metabolic stability, provide conformational restriction, and serve as a non-planar bioisostere for aromatic rings.[1][4] This technical guide delves into the prospective therapeutic applications of a specific, yet largely unexplored, cyclobutane derivative: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide .

While direct preclinical or clinical data for this compound remains to be established, its distinct structural features—a rigid cyclobutane core, a cis-oriented primary amine, and an N,N-dimethylcarboxamide group—suggest a rich pharmacological potential. This document will, therefore, serve as a forward-looking guide for researchers, scientists, and drug development professionals. We will explore hypothetical therapeutic avenues based on structure-activity relationships of analogous compounds and outline a comprehensive, multi-pronged research strategy to systematically investigate and validate these potential applications.

Section 1: Deconstructing the Molecular Architecture - A Gateway to Therapeutic Hypotheses

The therapeutic potential of this compound can be inferred by dissecting the contribution of its key structural components. The unique spatial arrangement of its functional groups, dictated by the puckered cyclobutane ring, is crucial for its putative interactions with biological targets.[1][3]

The Cyclobutane Core: A Foundation for Stability and Specificity

The cyclobutane ring provides a rigid scaffold that can orient appended functional groups in specific vectors, potentially enhancing binding affinity and selectivity for target proteins.[5] This conformational rigidity can be advantageous over more flexible aliphatic chains, which often require a higher entropic penalty upon binding. Furthermore, cyclobutane derivatives have been shown to possess improved metabolic stability compared to their linear or larger ring counterparts.[1][5]

The cis-3-Amino Group: A Key Pharmacophoric Element

The primary amino group, presented in a cis configuration relative to the carboxamide, is a critical pharmacophoric feature. This moiety can act as a hydrogen bond donor and a protonatable center, enabling electrostatic interactions with acidic residues in enzyme active sites or receptor binding pockets. The cis stereochemistry defines a specific spatial relationship between the amine and the carboxamide, which can be crucial for selective target engagement.

The N,N-Dimethylcarboxamide Moiety: Modulating Potency and Pharmacokinetics

The N,N-dimethylcarboxamide group is a common feature in many centrally active drugs. The tertiary amide is generally resistant to hydrolysis by amidases, contributing to metabolic stability. The dimethyl substitution can also influence solubility, lipophilicity, and the ability to act as a hydrogen bond acceptor. In some contexts, this group has been associated with compounds targeting neurological pathways.

Section 2: Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the structural analysis and a review of the literature on analogous compounds, we propose three primary areas of therapeutic potential for this compound: neurodegenerative disorders, psychiatric conditions, and oncology.

Neurodegenerative Disorders: A Potential Neuroprotective Agent

Rationale: The rigid scaffold and the presence of a primary amine are features found in various antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal cell death implicated in Alzheimer's disease, Parkinson's disease, and stroke. Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal damage. A molecule like this compound could potentially act as a channel blocker or an allosteric modulator, mitigating this excitotoxicity.

Proposed Mechanism of Action: The protonated amino group could interact with the negatively charged residues within the NMDA receptor channel, while the cyclobutane core provides the optimal positioning for this interaction. The N,N-dimethylcarboxamide moiety might further fine-tune the binding affinity and pharmacokinetic properties for central nervous system (CNS) penetration.

Psychiatric and Neurological Disorders: Modulator of Monoamine Systems

Rationale: The structural motif of a cyclobutane ring bearing an amino group is present in some compounds that interact with monoamine transporters (e.g., for dopamine, serotonin, and norepinephrine) or receptors. These systems are central to the pathophysiology of depression, anxiety, and other psychiatric disorders.

Proposed Mechanism of Action: The compound could potentially act as a reuptake inhibitor or a receptor agonist/antagonist at serotonin or dopamine receptors. The N,N-dimethyl functionality is reminiscent of the terminal amine structure in N,N-dimethyltryptamine (DMT), a known serotonergic psychedelic, suggesting a potential interaction with serotonin receptors.[6][7]

Oncology: Targeting Integrin-Mediated Pathways

Rationale: The cyclobutane scaffold has been successfully employed in the design of antagonists for integrins, a family of cell adhesion receptors involved in tumor growth, angiogenesis, and metastasis.[5][8] Specifically, αvβ3 integrin antagonists often feature a central scaffold that mimics the Arg-Gly-Asp (RGD) peptide sequence.

Proposed Mechanism of Action: The this compound structure could serve as a novel scaffold to present pharmacophores that mimic the RGD motif. The amino group could mimic the arginine side chain, while the carboxamide could be a surrogate for the aspartic acid residue, with the cyclobutane ring providing the correct spatial orientation for binding to the integrin.

Section 3: A Proposed Research Roadmap for Therapeutic Validation

To systematically evaluate the hypothesized therapeutic applications, a phased experimental approach is recommended. This roadmap is designed to first establish biological activity and then to elucidate the mechanism of action and assess preclinical viability.

Phase 1: Initial Screening and Target Identification

This initial phase focuses on high-throughput screening to identify any significant biological activity across a broad range of potential targets.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for initial target identification.

Protocol: Broad-Spectrum Enzyme Inhibition Screening

A universal inhibitor screening assay can be employed to rapidly assess the compound's potential as an enzyme inhibitor.[9]

-

Assay Principle: Utilize a universal detection platform, such as the Transcreener® ADP² Assay, which measures the ADP produced by a wide range of kinases and ATPases.

-

Plate Preparation: Dispense a diverse panel of enzymes (e.g., kinases relevant to oncology) into a 384-well plate.

-

Compound Addition: Add this compound at a screening concentration of 10 µM. Include a positive control inhibitor for each enzyme.

-

Reaction Initiation: Add the respective enzyme substrate and ATP to initiate the enzymatic reaction.

-

Detection: After a defined incubation period, add the ADP detection mixture.

-

Data Analysis: Measure the fluorescence polarization and calculate the percent inhibition for each enzyme. Hits are typically defined as compounds causing >50% inhibition.

Phase 2: Mechanistic Elucidation and In Vitro Characterization

Once a primary target or a promising therapeutic area is identified, the next phase involves detailed mechanistic studies and characterization of the compound's in vitro pharmacology.

Experimental Workflow: Neuroprotection Assessment

Caption: Workflow for evaluating the neuroprotective effects of the compound.

Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity [10][11]

-

Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups in 96-well plates.

-

Compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

-

Induction of Excitotoxicity: Expose the neurons to 100 µM glutamate for 15 minutes in the continued presence of the compound.

-

Washout and Recovery: Wash the cells and incubate in fresh, glutamate-free media for 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay. Quantify lactate dehydrogenase (LDH) release into the media as an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration and determine the EC50 value.

Phase 3: Pharmacokinetic Profiling and In Vivo Proof-of-Concept

The final phase of this initial investigation involves assessing the drug-like properties of the compound and testing its efficacy in a relevant animal model.

Experimental Workflow: ADME Profiling

Caption: Workflow for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Protocol: Metabolic Stability Assessment in Human Liver Microsomes [12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH, and phosphate buffer.

-

Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM.

-

Time-Course Sampling: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Summary of Proposed Initial Investigations

| Phase | Objective | Key Experiments | Primary Endpoints |

| 1 | Target Identification | High-Throughput Screening (GPCR, Ion Channel, Enzyme Panels) | Identification of primary biological target(s) |

| 2 | Mechanistic Validation | In Vitro Neuroprotection Assays, Receptor Binding Assays, Enzyme Kinetics | EC50 for neuroprotection, Ki for receptor binding, IC50 for enzyme inhibition |

| 3 | Preclinical Viability | In Vitro ADME Profiling, In Vivo Proof-of-Concept (e.g., MCAO model of stroke) | Metabolic stability (t½), brain penetration, in vivo efficacy |

Conclusion: A Call to Investigation

While this compound is currently a molecule of unknown therapeutic value, its unique structural attributes position it as a compelling candidate for drug discovery research. The hypotheses presented in this guide, rooted in the established principles of medicinal chemistry and pharmacology, offer a rational starting point for a systematic investigation into its potential as a novel therapeutic agent. The proposed research roadmap provides a clear, logical, and technically sound framework for elucidating its biological activity, mechanism of action, and preclinical viability. It is our hope that this guide will inspire and facilitate the research necessary to unlock the full therapeutic potential of this intriguing cyclobutane derivative.

References

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

-

Throup, A., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

-

Throup, A., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. Available at: [Link]

-

Lenci, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Available at: [Link]

-

Zolotova, O. S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Available at: [Link]

-

Barjesteh, H., & Ghavami, R. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link]

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

-

Zolotova, O. S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]

-

Zolotova, O. S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]

-

Zolotova, O. S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

-

Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1042. Available at: [Link]

-

Zolotova, O. S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

-

van der Ende, M. I., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. Metabolites, 9(10), 226. Available at: [Link]

-

Schwaighofer, A., et al. (2008). A Probabilistic Approach to Classifying Metabolic Stability. Request PDF. Available at: [Link]

-

Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles. Available at: [Link]

-

BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Available at: [Link]

-

Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Available at: [Link]

-

Shaked, H., et al. (2021). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

- Hedrick, G. W. (1962). U.S. Patent No. 3,031,499. Washington, DC: U.S. Patent and Trademark Office.

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

-

Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol.

-

Cayman Chemical. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. Available at: [Link]

-

Frontiers. (n.d.). Novel Psychoactive Drugs. Frontiers Research Topic. Available at: [Link]

-

Scott, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. Available at: [Link]

-

Agilent. (n.d.). Testing For Novel Psychoactive Substances. Available at: [Link]

-

Vamvakidès, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales pharmaceutiques francaises, 60(6), 415–422. Available at: [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Available at: [Link]

-

Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Available at: [Link]

- Google Patents. (n.d.). Small cationic antimicrobial peptides.

-

PubChem. (n.d.). Process of preparing 3-amino-2-cyano acrylamide. Available at: [Link]

-

Bert, N., et al. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. Molecules, 28(2), 679. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

-

Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain research bulletin, 126(Pt 1), 74–88. Available at: [Link]

-

Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. PubMed Central. Available at: [Link]

-

Good, M., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. Pharmaceutical Research, 40(6), 1369–1379. Available at: [Link]

-

Semantic Scholar. (n.d.). Neuropharmacology of N,N-dimethyltryptamine. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropharmacology of N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Cyclobutane Motif: A Strained Ring's Guide to Unlocking Potent and Druggable Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Strain for Therapeutic Gain

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. While often overlooked in favor of more conventional scaffolds, strained ring systems have emerged as a powerful tool for innovation. Among these, the cyclobutane motif, a four-membered carbocycle, has garnered significant attention for its unique ability to impose conformational rigidity and serve as a versatile bioisosteric replacement.[1][2] The incorporation of a cyclobutane ring can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[1][3] This guide serves as a comprehensive technical resource, synthesizing field-proven insights to empower researchers in harnessing the full potential of cyclobutane-containing compounds in drug discovery.

The Anomaly of the Four-Membered Ring: Unique Physicochemical and Conformational Properties

The utility of the cyclobutane ring in drug design is a direct consequence of its distinct structural and physicochemical characteristics, which deviate significantly from its acyclic or larger-ring counterparts.

Ring Strain and the "Puckered" Conformation

The defining feature of cyclobutane is its significant ring strain, estimated to be around 26.3 kcal/mol.[4] This strain arises from the deviation of its internal C-C-C bond angles (approximately 88-90°) from the ideal tetrahedral angle of 109.5°.[5][6] To alleviate the resulting torsional strain from eclipsing hydrogen atoms, the cyclobutane ring is not planar. Instead, it adopts a folded or "puckered" conformation, often described as a "butterfly" shape.[5][7][8] In this conformation, one carbon atom is bent at an angle of about 25° relative to the plane of the other three.[7] This puckering reduces eclipsing interactions and results in longer C-C bonds (1.56 Å) compared to ethane (1.54 Å).[4] This rigid, three-dimensional geometry is the cornerstone of its strategic application in medicinal chemistry.[9]

Caption: Puckered 'butterfly' conformation of cyclobutane.

Strategic Applications in Medicinal Chemistry: From Conformer to Blockbuster

The decision to incorporate a cyclobutane ring is a strategic choice aimed at precisely tuning a molecule's interaction with its biological target and improving its drug-like properties.

Conformational Restriction: Locking in Bioactivity

A primary application of the cyclobutane scaffold is to enforce conformational restriction.[1][4] Flexible molecules often pay an entropic penalty upon binding to a target, as their rotatable bonds must be "frozen" into a specific bioactive conformation. By replacing a flexible linker with a rigid cyclobutane ring, this penalty is minimized, which can lead to a significant enhancement in binding affinity and potency.[4] This strategy is particularly effective for blocking metabolically labile sites and improving properties like cellular permeability.[4]

Bioisosteric Replacement: A Game of Molecular Mimicry

The cyclobutane ring is a masterful bioisostere, capable of mimicking the spatial arrangement and volume of several common chemical groups while offering distinct physicochemical properties.[1]

-

gem-Dimethyl Group: The cyclobutane ring can effectively replace a gem-dimethyl group, providing a similar steric footprint but with altered lipophilicity and metabolic stability. This substitution can optimize van der Waals interactions within a binding pocket.[4][10]

-

Alkenes: Replacing an alkene with a cyclobutane ring prevents potential cis/trans-isomerization in vivo, leading to a more stable compound with a fixed geometry.[4] This was a key strategy in developing analogues of the anti-tumor agent combretastatin A4, where a cyclobutane ring locked the desired cis-configuration.[4]

-